molecular formula C21H16N2O3S B2400209 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide CAS No. 444165-34-8

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2400209
CAS RN: 444165-34-8
M. Wt: 376.43
InChI Key: FJHYQRHTZZPJHG-UHFFFAOYSA-N
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Description

“2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C21H16N2O3S . It is related to a class of compounds known as 1,2,3-triazole-based heterocycles, which have been shown to possess significant anticancer activity in various tumor models .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Spectral and Microbial Studies : Novel compounds synthesized using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide derivatives exhibited antibacterial effects against various bacterial strains and antifungal properties, as evidenced by the Minimum Inhibition Concentration (MIC) values (Maru, Patel, & Yadav, 2015).
  • Antimicrobial Evaluation : Synthesized derivatives showed significant antimicrobial activities against a variety of bacteria and fungi, demonstrating the potential utility of these compounds in addressing microbial infections (Fuloria et al., 2009).

Antitumor Activity

  • Antitumor Activity Evaluation : Certain synthesized derivatives of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide showed considerable anticancer activity against some cancer cell lines, highlighting its potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Allelopathic Properties

  • Allelochemicals in Agriculture : Studies on the microbial transformation products of benzoxazolinone and benzoxazinone, which are related to benzoxazole derivatives, showed their potential in suppressing weeds and soil-borne diseases in agriculture (Fomsgaard, Mortensen, & Carlsen, 2004).

Synthesis and Structural Studies

  • Silylation and Structure Analysis : Research on the interaction and structural properties of benzoxazole derivatives contributes to a deeper understanding of their chemical behavior and potential applications in various fields (Lazareva et al., 2017).

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, related compounds have shown antiproliferative effects against human acute myeloid leukemia (AML) cells. These compounds are thought to induce cytotoxicity by increasing apoptosis of AML cells .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20(14-27-21-23-18-8-4-5-9-19(18)26-21)22-15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYQRHTZZPJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide

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